molecular formula C15H15N5O3 B2543740 N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775544-22-3

N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No. B2543740
M. Wt: 313.317
InChI Key: CFXWKHPNAMIWRG-UHFFFAOYSA-N
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Description

The compound "N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide" is a heterocyclic molecule that is likely to possess biological activity due to the presence of the triazolo[1,5-a]pyrazine core. This core is a fused heterocyclic system that is known to be a key structural feature in compounds with various pharmacological activities. The methoxybenzyl and carboxamide substituents on the molecule may further modulate its chemical and biological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine with modifications to the imidazole ring, such as pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines, have been synthesized and evaluated for anticonvulsant activity . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies used for similar heterocyclic compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one is often characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and MS, as well as by elemental analysis and single crystal X-ray diffraction . These techniques allow for the determination of the molecular framework and the identification of substituents attached to the core structure.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds containing the triazolo[1,5-a]pyrazine core can involve interactions with various reagents to form new derivatives. For example, the reaction of diethyl 1-hydrazinobenzylphosphonate with 2-[bis(methylthio)methylene]malononitrile followed by reaction with triethyl orthoformate and various acyl hydrazines can lead to the formation of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives . Similar reaction schemes could be hypothesized for the compound , considering the reactivity of its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of such heterocyclic compounds are influenced by their molecular structure. The lipophilicity, pKa, and electrostatic isopotential maps are important parameters that can affect the biological activity of these molecules. For instance, the differences in anticonvulsant activity among various heterocyclic analogues were not explained by pKa or lipophilicity but may be related to their electrostatic isopotential maps . These properties would need to be determined for the compound to fully understand its chemical behavior and potential biological activity.

Scientific Research Applications

Biological Activity and Pharmacological Potential The structural complexity of such compounds lends them interesting biological and pharmacological properties. The compounds synthesized from similar procedures have been subjected to computer modeling to predict their biological activity spectrum and acute toxicity, highlighting their potential in addressing medical conditions such as antineurotic activity, which could be relevant for treating male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antimicrobial and Antifungal Applications The antimicrobial and antifungal activities of related compounds have been extensively studied. Novel compounds synthesized from similar chemical frameworks have shown promising antimicrobial properties against various bacterial and fungal strains. This indicates potential applications in developing new antimicrobial agents, which is critical given the rising antibiotic resistance (Patil et al., 2021).

Anticonvulsant and Antineoplastic Activities Additionally, derivatives of similar structures have been synthesized and tested for anticonvulsant activity, showing potency against seizures in animal models. This opens up possibilities for the development of new anticonvulsant medications (Kelley et al., 1995). Moreover, some derivatives have been synthesized and screened for their anticancer activity against a panel of cancer cell lines, indicating their potential in cancer therapy (Bekircan et al., 2008).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-9-8-20-13(15(22)17-9)12(18-19-20)14(21)16-7-10-3-5-11(23-2)6-4-10/h3-6,8H,7H2,1-2H3,(H,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXWKHPNAMIWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)OC)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

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